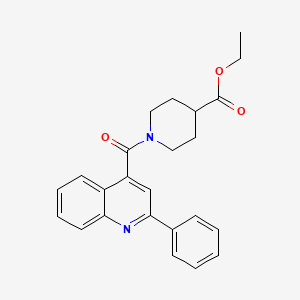

Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C24H24N2O3 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C24H24N2O3/c1-2-29-24(28)18-12-14-26(15-13-18)23(27)20-16-22(17-8-4-3-5-9-17)25-21-11-7-6-10-19(20)21/h3-11,16,18H,2,12-15H2,1H3 |

InChI Key |

WRQMQRXYQQUDJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Synthetic Methods

Optimization and Mechanistic Insights

Solvent-Free Catalysis :

The use of PPA in Friedländer synthesis eliminates solvent waste and reduces reaction time, aligning with green chemistry principles.

Reductive Amination :

A patent discloses the use of NaBH(OAc)₃ for reductive amination in piperidine functionalization, though this is more relevant for haloethyl derivatives.

Acid Chloride Stability :

Activation with thionyl chloride requires strict moisture control to prevent hydrolysis. Alternative activators like EDCl/HOBt may offer milder conditions but are less reported in literature for this specific coupling.

Challenges and Side Reactions

-

Ester Hydrolysis : Prolonged exposure to acidic or basic conditions during coupling may hydrolyze the ethyl ester. Neutral pH and anhydrous conditions are critical.

-

Steric Hindrance : Bulkiness of the quinoline and piperidine groups can slow coupling kinetics, necessitating extended reaction times or elevated temperatures.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Basic hydrolysis : Produces the corresponding carboxylic acid salt (e.g., sodium or potassium carboxylate). Typical conditions include NaOH or KOH in aqueous ethanol at reflux .

-

Acidic hydrolysis : Yields the free carboxylic acid using HCl or H₂SO₄ in aqueous ethanol.

Example Reaction Pathway :

Reaction progress is monitored via HPLC or ¹H NMR spectroscopy .

Amidation and Ester Exchange

The ester group participates in nucleophilic acyl substitution:

-

Amidation : Reacts with amines (e.g., 3-aminopyridine) using coupling agents like EDC/HOBt in DMF to form carboxamides .

-

Transesterification : Ethanol or methanol under acidic catalysis replaces the ethyl group with another alkoxy group.

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amidation | EDC, HOBt, DMF, 25°C, 12h | Carboxamide derivative |

| Transesterification | H₂SO₄, ROH (MeOH/EtOH), reflux | Alkyl ester variant |

Reduction of Carbonyl Groups

The amide and quinoline carbonyl groups can be reduced:

-

LiAlH₄ reduces the amide to a secondary amine and the quinoline carbonyl to a CH₂ group.

-

NaBH₄/I₂ selectively reduces esters to alcohols under mild conditions.

Mechanistic Insight :

Quinoline Ring Functionalization

The quinoline core undergoes electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- or 7-position .

-

Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to electron-rich positions.

Regioselectivity :

The 2-phenyl substituent directs electrophiles to the 5- and 7-positions due to steric and electronic effects .

Piperidine Ring Reactivity

The piperidine nitrogen participates in:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Acylation : Acetyl chloride or anhydrides yield N-acyl derivatives.

Spectroscopic Monitoring

Reactions are tracked using:

-

¹H/¹³C NMR : Confirms ester hydrolysis (~δ 4.1 ppm for OCH₂CH₃ disappearance) .

-

IR Spectroscopy : Loss of ester C=O stretch (~1700 cm⁻¹) and emergence of amide bands (~1650 cm⁻¹) .

Stability Under Synthetic Conditions

Scientific Research Applications

Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, while the piperidine ring can modulate the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Benzyl-Substituted Derivatives

- Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d) Substituent: 2-chlorobenzyl group. Molecular Weight: 282 (LC-MS: [M + 1]+ = 282). Synthesis: 60.6% yield via nucleophilic substitution. Key Data: IR (C=O stretch at 1738 cm⁻¹) .

- Ethyl 1-(4-methylbenzyl)piperidine-4-carboxylate (3e) Substituent: 4-methylbenzyl group. Molecular Weight: 262 (LC-MS: [M + 1]+ = 262). Synthesis: 76.6% yield, higher than chlorinated analogs due to less steric hindrance .

Heterocyclic Substituents

- Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate Substituent: Morpholine-pyrimidine hybrid. Molecular Weight: 321 (LC-MS: [M + 1]+ = 321). Synthesis: 55% yield via nucleophilic aromatic substitution of a chloropyrimidine precursor .

- Ethyl 1-(1-(quinolin-8-yl)ethyl)piperidine-4-carboxylate Substituent: Quinolin-8-yl ethyl group. Synthesis: 33% yield via reductive amination . Comparison: The quinoline moiety’s positional isomer (8- vs. 4-substituted) may alter binding kinetics in biological systems.

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

- 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylic acid Synthesis: 81% yield via hydrolysis of the ethyl ester . Comparison: The carboxylic acid enhances water solubility but reduces cell membrane permeability compared to the ethyl ester in the target compound.

Sulfonyl and Sulfonamide Derivatives

Structural Complexity and Pharmacokinetics

- Ethyl 1-(5-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperidine-4-carboxylate (29a) Substituent: Thiophene-hydroxyphenyl ketone. Molecular Weight: 387 (LC-MS: [M + 1]+ = 387) . Comparison: The extended conjugated system may improve UV absorption properties, useful in analytical detection, but increase metabolic complexity.

- Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate Substituent: Halogenated pyridine. Synthesis: 34% yield, indicating challenging reactivity .

Biological Activity

Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes various research findings regarding its biological activity, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₈N₂O₃

- CAS Number : 696654-85-0

- Melting Point : 103–104 °C

1. Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies :

- The compound was tested against the MCF-7 breast cancer cell line using the MTT assay, where it demonstrated an IC50 value indicative of moderate cytotoxicity. For instance, related quinoline derivatives showed IC50 values ranging from 2.56 μM to 10 μM, suggesting that ethyl derivatives may possess similar efficacy .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Cell Cycle Arrest : Studies have shown that compounds similar in structure can induce G2/M phase arrest in cancer cells, leading to apoptosis. Flow cytometric analysis revealed that treated cells exhibited increased early and late apoptosis stages, indicating a potential mechanism for tumor suppression .

3. Enzyme Inhibition

Another area of interest is the inhibitory activity against specific enzymes involved in metabolic pathways:

- Acetyl-CoA Carboxylase (ACC) Inhibition : Related piperidine derivatives have been documented as effective inhibitors of ACC, crucial for fatty acid metabolism. For instance, certain derivatives showcased IC50 values below 1000 nM against both ACC1 and ACC2, suggesting that this compound might share this property .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- The presence of the phenylquinoline moiety appears to enhance anticancer activity and enzyme inhibition. Variations in substituents on the quinoline ring can significantly alter potency and selectivity towards target enzymes or receptors .

Case Studies

Several case studies emphasize the biological relevance of compounds related to this compound:

| Study | Cell Line/Model | IC50 Value | Effects Observed |

|---|---|---|---|

| Study A | MCF-7 | 2.56 μM | Induction of apoptosis |

| Study B | HELF | >100 μM | Low cytotoxicity |

| Study C | HepG2 | <10 μM | Cell cycle arrest |

These studies collectively suggest that while this compound exhibits promising biological activity, further optimization and evaluation are necessary to enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling a quinoline-4-carbonyl chloride with an ethyl piperidine-4-carboxylate derivative under basic conditions. For example, details a similar synthesis using ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, hydrolyzed with NaOH in ethanol/water (1:1 v/v) at room temperature for 24 hours (yield: 88%). Optimization strategies include monitoring reaction progress via TLC, adjusting stoichiometry of acyl chloride intermediates, and controlling pH during workup to isolate the product .

- Key considerations : Solvent choice (e.g., ethanol for solubility), base strength (NaOH vs. KOH), and post-reaction purification (acid precipitation, filtration) are critical for yield and purity.

Q. Which spectroscopic techniques are essential for structural characterization, and what spectral markers distinguish this compound?

- Methodology :

- ¹H NMR : Focus on aromatic protons (δ 7.0–8.5 ppm for quinoline and phenyl groups) and piperidine methylene signals (δ 1.5–3.5 ppm). reports distinct doublets for aromatic protons (J = 8.5 Hz) and piperidine CH groups in DMSO-d6 .

- IR : Confirm carbonyl stretches (C=O at ~1680–1730 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., m/z 313 for a related compound in ) .

Q. What are the critical handling and storage protocols to ensure compound stability?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation. and emphasize avoiding moisture, light, and extreme pH conditions .

- Safety : Use PPE (gloves, lab coat) and fume hoods during synthesis. notes acute toxicity risks and recommends consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Methodology :

- Analog Synthesis : Modify the quinoline phenyl group (e.g., para-substituted halides or electron-withdrawing groups) to assess binding affinity. and highlight similar modifications in piperidine-carboxylate derivatives for bioactivity screening .

- Assay Design : Use enzyme inhibition assays (e.g., carbonic anhydrase in ) or cell-based models (e.g., anticancer activity in ) to quantify potency .

- Data Analysis : Compare IC₅₀ values across analogs using statistical tools (e.g., ANOVA) to identify critical substituents.

Q. How should contradictions in biological activity data between assay systems be resolved?

- Methodology :

- Assay Replication : Repeat experiments in orthogonal systems (e.g., recombinant enzymes vs. primary cells) to rule out technical variability.

- Physicochemical Profiling : Evaluate solubility (e.g., notes lack of data; perform shake-flask experiments) and membrane permeability (PAMPA assay) to explain discrepancies .

- Meta-Analysis : Cross-reference with structurally related compounds (e.g., ’s ethyl 4-(methylamino)piperidine derivatives) to identify trends .

Q. What in silico strategies are suitable for predicting target interactions, and how can these models be validated?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like carbonic anhydrase () or kinase domains. provides a 3D structure (ZINC ID: 99862568) for docking .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Validation : Compare predictions with experimental data (e.g., SPR binding kinetics or mutagenesis studies). ’s sulfonyl-piperidine analogs suggest validating sulfonamide-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.